molecular formula C15H22N4O3 B3799806 N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide

N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide

Cat. No.: B3799806
M. Wt: 306.36 g/mol
InChI Key: VHUVFAXZXCDWIH-UHFFFAOYSA-N
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Description

The compound contains two heterocyclic rings: a 1,2,4-oxadiazole and an isoxazole. The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The isoxazole ring is a five-membered ring containing one nitrogen atom, one oxygen atom, and three carbon atoms . The compound also contains isobutyl and isopropyl groups, which are types of alkyl groups, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole and isoxazole rings in separate steps, followed by their connection via the methylene (CH2) bridge. The isobutyl, isopropyl, and methyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the two heterocyclic rings and the various substituents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the oxadiazole ring is known to participate in a variety of reactions, including substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been found to exhibit antibacterial, antiviral, and antifungal activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation .

Properties

IUPAC Name

N-methyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-9(2)6-14-16-13(18-22-14)8-19(5)15(20)11-7-12(10(3)4)21-17-11/h7,9-10H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUVFAXZXCDWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN(C)C(=O)C2=NOC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide
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N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide
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N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide
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N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide
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N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide
Reactant of Route 6
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N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide

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